An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazol-4-ol (CAS 85985-66-6): A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazol-4-ol (CAS 85985-66-6): A Versatile Scaffold for Modern Drug Discovery
Introduction: The Significance of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as one such "privileged scaffold." Its remarkable versatility is evidenced by its presence in a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors used in oncology. The pyrazole ring's unique electronic properties and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for designing molecules that can potently and selectively modulate biological targets.
This guide focuses on a specific, yet highly valuable, member of this family: 1,3-Dimethyl-1H-pyrazol-4-ol (CAS 85985-66-6). While seemingly a simple structure, this compound offers a strategic combination of a stable, substituted pyrazole core and a reactive hydroxyl group at the 4-position. This arrangement provides a powerful platform for synthetic diversification, enabling researchers and drug development professionals to generate libraries of novel compounds for screening against a multitude of diseases. This document serves as a comprehensive technical resource, elucidating the core properties, reactivity, and strategic applications of this important chemical building block.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in any synthetic or screening campaign. The key physicochemical characteristics of 1,3-Dimethyl-1H-pyrazol-4-ol are summarized below.
| Property | Value | Source |
| CAS Number | 85985-66-6 | |
| Molecular Formula | C₅H₈N₂O | |
| Molecular Weight | 112.13 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature | |
| InChI | 1S/C5H8N2O/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3 | |
| InChIKey | XVUBEOHZTPQLCM-UHFFFAOYSA-N |
Spectroscopic Characterization
Authenticating the structure and purity of a starting material is a critical, self-validating step in any experimental workflow. While a specific, dedicated spectrum for 1,3-Dimethyl-1H-pyrazol-4-ol is not publicly available, we can infer its expected spectroscopic features from closely related, well-characterized pyrazole analogues. The data from these analogues provide an authoritative baseline for researchers to confirm the identity of their material.
For instance, the spectroscopic data for halogenated 1,3-dimethyl-1H-pyrazoles reveal characteristic shifts and patterns.
-
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups (N-CH₃ and C-CH₃) and a singlet for the lone proton on the pyrazole ring (C₅-H). The hydroxyl proton (OH) would likely appear as a broad singlet, the position of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR would display signals for the two methyl carbons, the three pyrazole ring carbons (C₃, C₄, and C₅), with the carbon bearing the hydroxyl group (C₄) being significantly shifted downfield.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion (M+) peak corresponding to its molecular weight (112.13), followed by characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group. Additional peaks would correspond to C-H, C=C, and C-N bond vibrations within the heterocyclic structure.
Synthesis and Chemical Reactivity: A Platform for Diversification
The true value of 1,3-Dimethyl-1H-pyrazol-4-ol lies in its synthetic accessibility and the versatile reactivity of its hydroxyl moiety.
General Synthetic Approach
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The most common and robust method involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative. For 4-hydroxypyrazoles, a common precursor is a derivative of acetoacetic ester. A plausible synthetic pathway is outlined below.
Caption: Generalized synthetic workflow for pyrazole cores.
This multi-step process, starting from readily available commercial materials, highlights a practical route to the target molecule and its derivatives, such as the corresponding carboxylic acid (CAS 78703-53-4).
Key Chemical Transformations
The hydroxyl group at the C4 position is the primary handle for synthetic modification, allowing for the introduction of diverse functional groups to explore the chemical space around the pyrazole core. This is a deliberate experimental choice aimed at modulating physicochemical properties like solubility, lipophilicity, and metabolic stability—key parameters in drug design.
Caption: Key reaction pathways of 1,3-Dimethyl-1H-pyrazol-4-ol.
-
Alkylation and Acylation: The hydroxyl group readily participates in nucleophilic substitution. Alkylation using alkyl halides in the presence of a base yields various 4-alkoxy-1,3-dimethyl-1H-pyrazole derivatives. Similarly, acylation with acyl chlorides or anhydrides produces the corresponding esters. These reactions are fundamental for tuning the molecule's properties to enhance biological activity or improve its pharmacokinetic profile.
Representative Protocol: O-Alkylation
The following protocol provides a self-validating system for the synthesis of 4-alkoxy-1,3-dimethyl-1H-pyrazole derivatives. Success is monitored by TLC and confirmed by spectroscopic analysis of the purified product.
Objective: To introduce an alkyl group onto the C4 oxygen atom.
Materials:
-
1,3-Dimethyl-1H-pyrazol-4-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried flask.
-
Deprotonation: Cool the suspension to 0°C. Add a solution of 1,3-Dimethyl-1H-pyrazol-4-ol (1.0 equivalent) in anhydrous DMF dropwise. Causality: The strong base (NaH) deprotonates the hydroxyl group to form a more nucleophilic alkoxide.
-
Reaction Monitoring: Stir the mixture at 0°C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of the deprotonation step.
-
Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Causality: The generated alkoxide acts as a nucleophile, displacing the halide in an Sₙ2 reaction.
-
Work-up: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography to yield the desired 4-alkoxy-1,3-dimethyl-1H-pyrazole.
-
Validation: Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
Applications in Drug Discovery and Medicinal Chemistry
The
